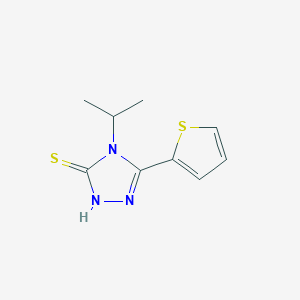

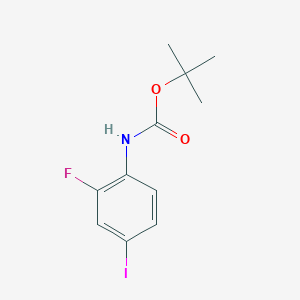

4-isopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-isopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is a versatile scaffold that is found in many compounds with diverse biological activities. The presence of the isopropyl group and the thienyl substituent suggests that this compound could exhibit unique chemical and physical properties, as well as biological activity .

Synthesis Analysis

The synthesis of triazole derivatives typically involves multi-step reactions. For instance, the synthesis of a related compound, 4-amino-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol, was achieved through a four-step procedure starting from methyl 4-isopropylbenzoate. This process included the formation of a hydrazide, reaction with carbon disulfide in a basic medium to afford a potassium salt, and cyclization to the key triazole intermediate. The final products, such as 6-aryl-3-(4-isopropylphenyl)triazolo[3,4-b][1,3,4]thiadiazoles, were obtained by reacting the triazole intermediate with various aromatic acids in phosphorus oxychloride (POCl3) media .

Molecular Structure Analysis

Triazole derivatives exhibit interesting structural features, including the possibility of tautomerism between thiol and thione forms. Density Functional Theory (DFT) calculations can be used to predict the most stable tautomeric form, as demonstrated in studies of similar compounds. For example, the thione tautomer of a phenyl-substituted triazole was supported by X-ray single crystal measurements and DFT-optimized structures . The molecular structure is further characterized by spectroscopic methods such as FT-IR, UV-Vis, and NMR, which provide insights into the electronic and structural properties of the molecule .

Chemical Reactions Analysis

The triazole core is known to participate in various chemical reactions, which can be used to further modify the compound or to study its reactivity. The presence of the thiol group in the triazole ring makes it a potential site for reactions such as alkylation or oxidation. Additionally, the triazole ring itself can engage in reactions with electrophiles or nucleophiles, depending on the substitution pattern and the presence of activating or deactivating groups .

Physical and Chemical Properties Analysis

Triazole derivatives generally have distinct physical and chemical properties that can be characterized by a variety of techniques. The melting point, solubility, and stability of the compound can be determined experimentally. Theoretical calculations, such as DFT and time-dependent DFT (TD-DFT), can provide additional information on the electronic structure, which influences the chemical reactivity and potential biological activity of the compound. The molecular electrostatic potential surface can be used to predict sites of chemical reactivity, while spectroscopic data can be correlated with structural features .

Aplicaciones Científicas De Investigación

Synthesis and Alkylation

4-isopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol and its derivatives have been explored in the synthesis and alkylation processes. Research on similar compounds, like 5-(3-chlorobenzo[b]thien-2-yl)-4H-1,2,4-triazole-3-thiol, has shown regioselective S-alkylation using various basic conditions and microwave irradiation, contributing to the field of heterocyclic chemistry and synthesis methods (Ashry et al., 2006).

Antimicrobial Activities

Compounds structurally related to 4-isopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol have been studied for their antimicrobial activities. For instance, derivatives of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol showed moderate antimicrobial activity against various bacterial strains, indicating potential applications in developing new antimicrobial agents (Danilchenko & Parchenko, 2017).

Synthesis of Bis-Acyclonucleoside Analogues

The synthesis of bis-acyclonucleoside analogues involving compounds like 5-(3-chlorobenzo[b]thien-2-yl)-4H-1,2,4-triazole-3-thiol, a compound structurally similar to 4-isopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol, has been studied under conventional and microwave methods. This research contributes to the development of nucleoside analogues, which are important in medicinal chemistry (Aouad et al., 2013).

Corrosion Inhibition

Derivatives of 1,2,4-triazole, similar to 4-isopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol, have been investigated as corrosion inhibitors. For example, certain Schiff’s bases derived from 1,2,4-triazole showed promising results as corrosion inhibitors for mild steel in acidic solutions, demonstrating the potential of these compounds in industrial applications (Ansari et al., 2014).

Propiedades

IUPAC Name |

4-propan-2-yl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3S2/c1-6(2)12-8(10-11-9(12)13)7-4-3-5-14-7/h3-6H,1-2H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECBPIBGHFCASY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NNC1=S)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396116 |

Source

|

| Record name | 4-isopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-isopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

667412-77-3 |

Source

|

| Record name | 4-isopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl chloro[2-(2-fluorophenyl)hydrazinylidene]acetate](/img/structure/B1334226.png)

![3-[4-(Trifluoromethyl)phenyl]aniline](/img/structure/B1334235.png)

![3-amino-N,N-diethyl-4-[(2-hydroxyethyl)amino]benzene-1-sulfonamide](/img/structure/B1334252.png)